硝酸铷

描述

Synthesis Analysis

Rubidium nitrate has been synthesized through various methods, including the reaction of rubidium carbonate with nitric acid, leading to the formation of RbNO₃. A novel compound, [RbHTNR]∞, was synthesized by reacting rubidium nitrate with styphnic acid, showcasing the versatility in the synthesis of rubidium-based compounds (Hong Zheng et al., 2006).

Molecular Structure Analysis

Rubidium nitrate exists in several polymorphic forms. Studies have detailed the existence of four polymorphic forms of rubidium nitrate in the solid state, with phases II, III, and IV characterized by different symmetries and structural changes at phase transitions (P. P. Salhotra et al., 1968).

Chemical Reactions and Properties

Chemical reactions involving rubidium nitrate often lead to the formation of complex compounds. For instance, the interaction between uranyl nitrate hexahydrate and rubidium nitrate at elevated temperatures results in the formation of rubidium uranyl nitrate, demonstrating the compound's ability to form complex structures in reaction with other nitrates (B. B. Kalekar et al., 2010).

Physical Properties Analysis

Rubidium nitrate's physical properties, including phase transitions and thermal behavior, have been extensively studied. The equilibrium temperatures of its solid-solid phase transitions and the enthalpies of these transitions have been accurately measured, providing valuable data on its thermal stability and behavior (E. Charsley et al., 2008).

Chemical Properties Analysis

The chemical properties of rubidium nitrate, such as its reactivity and the mechanism of ion migration, have been the subject of molecular dynamics studies. These studies reveal the conductivity and ion migration mechanism in rubidium nitrate, emphasizing the role of orientational disordering in its high ionic conductivity (A. Anikeenko et al., 2013).

科学研究应用

Phase Transition Studies

Scientific Field: Thermal Analysis and Calorimetry

Methods of Application: The system incorporates a heat flux DSC plate into a hot stage operating over the range −150 to 450 °C . It was applied to study a wide range of materials .

Results or Outcomes: The results demonstrated the benefits of obtaining simultaneous optical data, both images and light intensity measurements, with DSC, particularly in the interpretation of complex processes and the detection of events with small changes in enthalpy .

Photocatalytic Applications

Scientific Field: Nanocatalysis and Materials Science

Methods of Application: The nanoparticles were prepared by sol–gel method . The crystal structures of samples were characterized by X-ray diffraction (XRD) and transmission electron microscopy (TEM) .

Results or Outcomes: Compared with the pure TiO2, the Rb-doped nanoparticles have smaller crystal size and better dispersibility . When using the sample doped with 0.20% Rb, methylene blue degraded with the fastest rate (97% within 60 min) .

Infrared Radiation Optics

Scientific Field: Optics and Photonics

Methods of Application: The specific methods of application can vary depending on the specific optical system, but typically involve the use of rubidium nitrate in the manufacture of optical components or coatings .

Results or Outcomes: The use of rubidium nitrate in infrared radiation optics can enhance the performance of the optical system, although specific results can vary depending on the system .

Pyrotechnic Colorant and Oxidizer

Scientific Field: Pyrotechnics

Methods of Application: Rubidium nitrate is incorporated into the pyrotechnic composition during the manufacturing process .

Results or Outcomes: The use of rubidium nitrate as a colorant and oxidizer can enhance the visual effects and performance of the pyrotechnic device .

Preparation of Other Rubidium Compounds and Rubidium Metal

Scientific Field: Inorganic Chemistry

Methods of Application: The specific methods of application can vary depending on the specific rubidium compound or metal being prepared .

Results or Outcomes: The use of rubidium nitrate in this way can facilitate the production of a variety of rubidium compounds and rubidium metal .

Manufacture of Catalysts

Methods of Application: The specific methods of application can vary depending on the specific catalyst being manufactured .

Results or Outcomes: The use of rubidium nitrate in this way can facilitate the production of a variety of catalysts .

Scintillation Counters

Scientific Field: Nuclear Physics

Methods of Application: The specific methods of application can vary depending on the specific scintillation counter, but typically involve the use of rubidium nitrate in the manufacture of the scintillating material .

Results or Outcomes: The use of rubidium nitrate in scintillation counters can enhance the performance of the device, although specific results can vary depending on the system .

Fireworks

Scientific Field: Pyrotechnics

Methods of Application: Rubidium nitrate is incorporated into the firework composition during the manufacturing process .

Results or Outcomes: The use of rubidium nitrate as a colorant can enhance the visual effects of the firework .

安全和危害

未来方向

属性

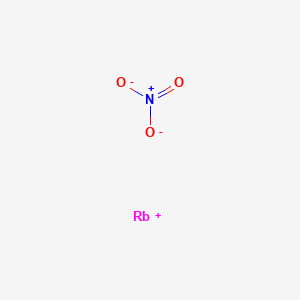

IUPAC Name |

rubidium(1+);nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/NO3.Rb/c2-1(3)4;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHYXYOJKHGZJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

RbNO3, NO3Rb | |

| Record name | rubidium nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Rubidium_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884577 | |

| Record name | Rubidium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.473 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Acros Organics MSDS] | |

| Record name | Rubidium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15276 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Rubidium nitrate | |

CAS RN |

13126-12-0 | |

| Record name | Nitric acid, rubidium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013126120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rubidium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rubidium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

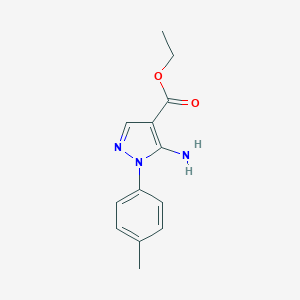

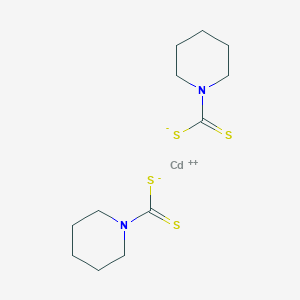

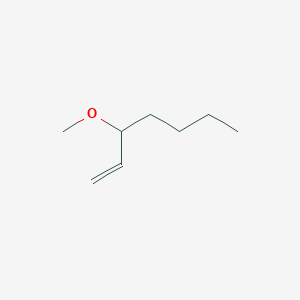

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dibromobicyclo[2.2.2]octane](/img/structure/B80543.png)

![3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B80546.png)

![4-[(2,3-Epoxypropoxy)methyl]-2-ethyl-2-methyl-1,3-dioxolane](/img/structure/B80566.png)